molecular formula C24H24N2O3 B3013809 N1-(3,3-diphenylpropyl)-N2-(3-methoxyphenyl)oxalamide CAS No. 941963-18-4

N1-(3,3-diphenylpropyl)-N2-(3-methoxyphenyl)oxalamide

Cat. No.: B3013809
CAS No.: 941963-18-4
M. Wt: 388.467
InChI Key: FPJRWXRAWQOKLV-UHFFFAOYSA-N
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Description

N1-(3,3-diphenylpropyl)-N2-(3-methoxyphenyl)oxalamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,3-diphenylpropyl)-N2-(3-methoxyphenyl)oxalamide typically involves the reaction of 3,3-diphenylpropylamine with 3-methoxyphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the oxalamide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(3,3-diphenylpropyl)-N2-(3-methoxyphenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and nucleophiles such as sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N1-(3,3-diphenylpropyl)-N2-(3-methoxyphenyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(3,3-diphenylpropyl)-N2-(3-methoxyphenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,3-diphenylpropyl)-N’-(3-methoxyphenyl)thiourea
  • N-(3,3-diphenylpropyl)-N’-methylurea
  • N-(3,3-diphenylpropyl)-N’-(4-methylbenzyl)thiourea

Uniqueness

N1-(3,3-diphenylpropyl)-N2-(3-methoxyphenyl)oxalamide is unique due to its specific oxalamide structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Biological Activity

N1-(3,3-diphenylpropyl)-N2-(3-methoxyphenyl)oxalamide is a synthetic compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by its oxalamide structure, which is formed through the reaction of 3,3-diphenylpropylamine with 3-methoxyphenyl isocyanate. The synthesis typically occurs in organic solvents like dichloromethane or tetrahydrofuran under controlled conditions to ensure high purity and yield. The reaction can be summarized as follows:

3 3 diphenylpropylamine+3 methoxyphenyl isocyanateN1 3 3 diphenylpropyl N2 3 methoxyphenyl oxalamide\text{3 3 diphenylpropylamine}+\text{3 methoxyphenyl isocyanate}\rightarrow \text{N1 3 3 diphenylpropyl N2 3 methoxyphenyl oxalamide}

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and leading to various biological effects. Its potential applications include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, affecting metabolic pathways.
  • Receptor Modulation : It can bind to receptors, influencing cellular signaling processes.

Analgesic Properties

Research has indicated that compounds similar to this compound exhibit analgesic effects through μ-opioid receptor (MOR) agonism. Studies have shown that modifications to the structure can enhance potency and blood-brain barrier penetration, making it a candidate for pain management therapies .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It is hypothesized that through receptor modulation, it may reduce inflammation in various biological systems. This potential was highlighted in studies focusing on related oxalamide compounds that demonstrated significant anti-inflammatory activities in vitro.

Case Studies and Research Findings

A number of studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:

  • Pain Management : A study highlighted a series of oxalamide derivatives where one compound exhibited a significant anti-nociceptive effect in a tail-flick test in mice with an ED50 value of 1.059 mg/kg .
  • In Vitro Studies : In vitro assays have shown that related compounds can inhibit specific enzymes involved in inflammatory pathways, suggesting that this compound may have similar effects .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, the following table summarizes key characteristics:

Compound NameStructural FeaturesBiological ActivityPotency
This compoundOxalamide structure with phenolic groupsPotential analgesic and anti-inflammatoryHigh
N-(3,3-diphenylpropyl)-N’-(4-methylbenzyl)thioureaThiourea instead of oxalamideModerate analgesic activityModerate
N-(4-bromo-2-trifluoromethoxyphenyl)sulfonamideSulfonamide structureStrong MOR agonistVery High

Properties

IUPAC Name

N-(3,3-diphenylpropyl)-N'-(3-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3/c1-29-21-14-8-13-20(17-21)26-24(28)23(27)25-16-15-22(18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-14,17,22H,15-16H2,1H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJRWXRAWQOKLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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